molecular formula C25H22ClN3O B11407317 1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11407317
M. Wt: 415.9 g/mol
InChI Key: DDUVYYFAVPOMBO-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorophenyl group and the pyrrolidinone ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-phenylurea
  • 1-(2-chlorophenyl)-3-(1-phenylethyl)urea

Comparison: Compared to similar compounds, 1-(3-chlorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, in particular, enhances its potential for biological activity and makes it a valuable compound for further research.

Properties

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H22ClN3O/c1-17(18-8-3-2-4-9-18)29-23-13-6-5-12-22(23)27-25(29)19-14-24(30)28(16-19)21-11-7-10-20(26)15-21/h2-13,15,17,19H,14,16H2,1H3

InChI Key

DDUVYYFAVPOMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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